(5-Bromoquinazolin-8-yl)methanamine
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Overview
Description
(5-Bromoquinazolin-8-yl)methanamine is a chemical compound with the molecular formula C9H9BrN2 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromoquinazolin-8-yl)methanamine typically involves the bromination of quinazoline derivatives followed by amination. One common method is the bromination of 8-methylquinazoline using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-8-methylquinazoline. This intermediate is then subjected to a reductive amination reaction using formaldehyde and ammonia or a suitable amine source to produce this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Bromoquinazolin-8-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromoquinazolin-8-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a tool compound for studying biological pathways and mechanisms, particularly those involving quinazoline derivatives.
Mechanism of Action
The mechanism of action of (5-Bromoquinazolin-8-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(4-pyridyl)quinazolin-4(3H)-one: A derivative with similar structural features but different functional groups.
5-Amino-pyrazoles: Compounds with a similar aromatic structure and potential for diverse biological activities
Uniqueness
(5-Bromoquinazolin-8-yl)methanamine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and methanamine group make it a versatile intermediate for further chemical modifications and applications.
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
(5-bromoquinazolin-8-yl)methanamine |
InChI |
InChI=1S/C9H8BrN3/c10-8-2-1-6(3-11)9-7(8)4-12-5-13-9/h1-2,4-5H,3,11H2 |
InChI Key |
BFTHTMSIVMKLMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1CN)Br |
Origin of Product |
United States |
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